METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE is a compound derived from adamantane, a hydrocarbon known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE typically involves the reaction of 3,5-dimethyl-1-adamantylamine with methyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester and amide functionalities allow for hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[(1-ADAMANTYL)CARBONYL]AMINO}ACETATE
- METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}PROPIONATE
Uniqueness
METHYL 2-{[(3,5-DIMETHYL-1-ADAMANTYL)CARBONYL]AMINO}ACETATE is unique due to the presence of the 3,5-dimethyl substituents on the adamantyl group. These substituents can significantly influence the compound’s physical and chemical properties, such as solubility, stability, and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-[(3,5-dimethyladamantane-1-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14-4-11-5-15(2,8-14)10-16(6-11,9-14)13(19)17-7-12(18)20-3/h11H,4-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPSKXXMZOKEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.